molecular formula C15H17F2NO B13452173 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane

3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane

Cat. No.: B13452173
M. Wt: 265.30 g/mol
InChI Key: HBYAKLPIESKMAF-UHFFFAOYSA-N
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Description

3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse chemical properties and applications in various fields of research and industry.

Preparation Methods

The synthesis of 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core followed by the introduction of the benzoyl and difluoro groups. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common conditions involve the use of polar aprotic solvents and nucleophiles like sodium azide or potassium cyanide.

Scientific Research Applications

3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane can be compared with other azabicyclo compounds, such as:

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar in structure but lacks the difluoro groups.

    9-Azabicyclo[3.3.1]nonane N-oxyl: Known for its catalytic properties in oxidation reactions.

    9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Contains an oxygen atom in the bicyclic structure, leading to different chemical properties.

The uniqueness of 3-Benzoyl-9,9-difluoro-3-azabicyclo[33

Properties

Molecular Formula

C15H17F2NO

Molecular Weight

265.30 g/mol

IUPAC Name

(9,9-difluoro-3-azabicyclo[3.3.1]nonan-3-yl)-phenylmethanone

InChI

InChI=1S/C15H17F2NO/c16-15(17)12-7-4-8-13(15)10-18(9-12)14(19)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2

InChI Key

HBYAKLPIESKMAF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC(C1)C2(F)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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